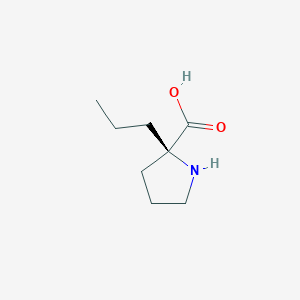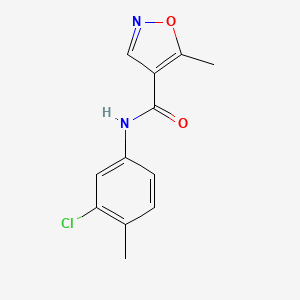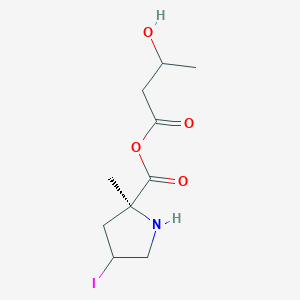![molecular formula C12H18CuN2O2 B15210251 [Bis(acetylacetone)ethylenediiminato]copper](/img/structure/B15210251.png)
[Bis(acetylacetone)ethylenediiminato]copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bis(acetylacetone)ethylenediiminato]copper is a coordination complex that features copper as the central metal ion coordinated to two acetylacetone ligands and one ethylenediimine ligand. This compound is part of a broader class of metal acetylacetonates, which are known for their stability and versatility in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(acetylacetone)ethylenediiminato]copper typically involves the reaction of copper(II) salts with acetylacetone and ethylenediimine under controlled conditions. One common method involves dissolving copper(II) acetate in ethanol, followed by the addition of acetylacetone and ethylenediimine. The reaction mixture is then heated under reflux for several hours, resulting in the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
[Bis(acetylacetone)ethylenediiminato]copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes .
Applications De Recherche Scientifique
[Bis(acetylacetone)ethylenediiminato]copper has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [Bis(acetylacetone)ethylenediiminato]copper involves the coordination of the copper ion with the ligands, which stabilizes the complex and allows it to participate in various chemical reactions. The copper ion can interact with molecular targets through coordination bonds, facilitating catalytic processes and other chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [Bis(acetylacetone)ethylenediiminato]zinc
- [Bis(acetylacetone)ethylenediiminato]nickel
- [Bis(acetylacetone)ethylenediiminato]cobalt
Uniqueness
Compared to similar compounds, [Bis(acetylacetone)ethylenediiminato]copper exhibits unique properties due to the specific electronic configuration and coordination environment of the copper ion. This results in distinct reactivity and catalytic behavior, making it particularly useful in certain applications such as catalysis and material science .
Propriétés
Formule moléculaire |
C12H18CuN2O2 |
|---|---|
Poids moléculaire |
285.83 g/mol |
Nom IUPAC |
copper;4-[2-(4-oxopentan-2-ylideneamino)ethylimino]pentan-2-one |
InChI |
InChI=1S/C12H18N2O2.Cu/c1-9(7-11(3)15)13-5-6-14-10(2)8-12(4)16;/h7-8H,5-6H2,1-4H3;/q-2;+2 |
Clé InChI |
XQZXXCLDPWAEHI-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCCN=C(C)[CH-]C(=O)C)[CH-]C(=O)C.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)

![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)

![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)



